molecular formula C23H24FN3O3 B282211 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B282211
Poids moléculaire: 409.5 g/mol
Clé InChI: GUFNKLHDSFHKFD-VZCXRCSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as "PNU-282987," is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Applications De Recherche Scientifique

PNU-282987 has been studied extensively for its potential therapeutic applications in treating various neurological disorders. Several studies have shown that PNU-282987 can improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety in animal models of these disorders. Additionally, PNU-282987 has been shown to have potential as a treatment for schizophrenia, as it can improve cognitive function and reduce symptoms of the disorder in animal models.

Mécanisme D'action

PNU-282987 acts as a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and reduce symptoms of various neurological disorders. PNU-282987 binds to the α7 nAChR and activates it, leading to an increase in the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PNU-282987 are primarily related to its activation of the α7 nAChR. This activation leads to an increase in the release of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and reduce symptoms of various neurological disorders. Additionally, PNU-282987 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using PNU-282987 in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. Additionally, PNU-282987 has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of using PNU-282987 in lab experiments is its relatively high cost, which may limit its availability for some researchers.

Orientations Futures

There are several potential future directions for research on PNU-282987. One area of focus could be further elucidating the mechanisms underlying its neuroprotective effects, particularly its antioxidant properties. Additionally, further studies could investigate the potential therapeutic applications of PNU-282987 in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future research could focus on developing more cost-effective synthesis methods for PNU-282987, which would increase its availability for use in lab experiments.

Méthodes De Synthèse

The synthesis of PNU-282987 involves several steps, including the preparation of the starting materials and the subsequent coupling reactions. The primary synthetic route involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form the intermediate 4-bromo-5-(4-fluorophenyl)benzamide. This intermediate is then reacted with 2-(1-piperazinyl)ethanol to form the final product, PNU-282987.

Propriétés

Formule moléculaire

C23H24FN3O3

Poids moléculaire

409.5 g/mol

Nom IUPAC

(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24FN3O3/c24-18-8-6-16(7-9-18)20-19(21(28)17-4-2-1-3-5-17)22(29)23(30)27(20)15-14-26-12-10-25-11-13-26/h1-9,20,25,28H,10-15H2/b21-19-

Clé InChI

GUFNKLHDSFHKFD-VZCXRCSSSA-N

SMILES isomérique

C1CN(CCN1)CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)F

SMILES

C1CN(CCN1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F

SMILES canonique

C1CN(CCN1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.